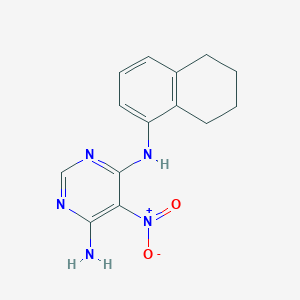

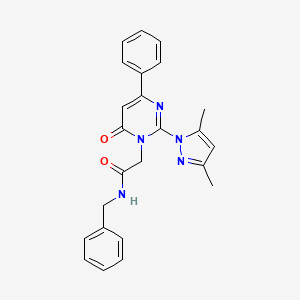

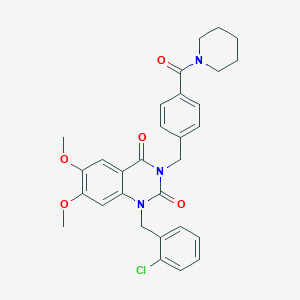

2-(4-甲基-6-氧代嘧啶-1(6H)-基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex molecule that features a pyrimidine core, which is a common structure in many pharmaceuticals and biologically active molecules. The pyrimidine ring is known for its ability to interact with various biological targets due to its ability to form hydrogen bonds and stack with other aromatic systems. The molecule also contains a thiophene moiety, which is another aromatic system that can contribute to the compound's binding affinity and selectivity towards biological targets. The presence of an acetamide group suggests potential for further reactivity or for interactions with proteins through hydrogen bonding or hydrophobic effects.

Synthesis Analysis

While the specific synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is not detailed in the provided papers, similar compounds have been synthesized through reactions involving pyrimidine derivatives. For instance, the synthesis of related compounds with a pyrimidine ring often involves the use of chloroacetate esters and subsequent reactions such as hydrazinolysis to introduce various substituents . The synthesis of pyrido[1,2-a]pyrimidin-4-ones from acetoacetamidopyridines with phosgene indicates the potential for chlorination and acetylation reactions in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with the potential for various conformations. For example, in similar compounds, the pyrimidine ring can be inclined at significant angles relative to other aromatic rings, such as benzene, indicating a folded conformation stabilized by intramolecular hydrogen bonding . This suggests that the molecule of interest may also exhibit a folded conformation, which could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the acetamide moiety, which can participate in nucleophilic substitution reactions or act as a hydrogen bond donor or acceptor. The pyrimidine ring itself can undergo various reactions, such as halogenation, alkylation, or condensation with other reagents, to form more complex structures or introduce additional functional groups that can modulate the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic systems would likely result in significant hydrophobic character, while the acetamide group could contribute to solubility in polar solvents due to its potential for hydrogen bonding. The compound's melting point, solubility, and stability would be determined by its precise structural conformation and the nature of its substituents. The intramolecular hydrogen bonding observed in related compounds suggests that the compound may have a relatively high melting point and may exhibit polymorphism .

科学研究应用

晶体结构分析

- Subasri 等人(2016 年)研究了 2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构,重点介绍了它们的折叠构象和稳定结构的分子内氢键 (Subasri 等人,2016 年)。

合成和抗菌活性

- Hossan 等人(2012 年)详细介绍了从柠檬酸开始合成与噻吩环稠合的嘧啶酮和恶嗪酮衍生物。这些化合物显示出显着的抗菌和抗真菌活性,证明了它们作为抗菌剂的潜力 (Hossan 等人,2012 年)。

抗肿瘤活性

- Gangjee 等人(2009 年)描述了 2-氨基-4-氧代-5-取代-6-乙基噻吩并[2,3-d]嘧啶作为胸苷酸合酶和二氢叶酸还原酶的双重抑制剂的设计和合成,展示了它们作为抗肿瘤剂的潜力 (Gangjee 等人,2009 年)。

生物靶标的抑制

- Gangjee 等人(2005 年)的另一项研究重点是合成作为二氢叶酸还原酶和胸苷酸合酶双重抑制剂的经典抗叶酸药物,表明嘧啶衍生物在靶向癌细胞方面的多功能性 (Gangjee 等人,2005 年)。

属性

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-5-17(23)21(11-20-12)10-16(22)19-8-13-6-14(9-18-7-13)15-3-2-4-24-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTYZDHUXDVYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

![N~1~-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(6H)-pyridazinyl]acetamide](/img/structure/B2546202.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)